molecular formula C20H23N3O6S B2759778 1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 1358472-48-6

1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2759778
CAS No.: 1358472-48-6
M. Wt: 433.48
InChI Key: NVZWORNWKFJUFL-UHFFFAOYSA-N
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Description

1-[2-(6-Methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzoxazine ring, a morpholine sulfonyl group, and a pyridinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazine ring, followed by the introduction of the morpholine sulfonyl group and the pyridinone moiety. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(6-Methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzoxazine or pyridinone rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(6-Methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

    1-[2-(6-Methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one: shares structural similarities with other benzoxazine and pyridinone derivatives.

Uniqueness:

  • The presence of both benzoxazine and morpholine sulfonyl groups in the same molecule distinguishes it from other compounds, potentially offering unique biological and chemical properties.

Comparison with Similar Compounds

  • 1-[2-(6-Methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one
  • 1-[2-(6-Methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one derivatives

This article provides a comprehensive overview of 1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-morpholin-4-ylsulfonylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-15-2-4-18-17(12-15)23(8-11-29-18)20(25)14-21-13-16(3-5-19(21)24)30(26,27)22-6-9-28-10-7-22/h2-5,12-13H,6-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZWORNWKFJUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=C(C=CC3=O)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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